3-(2-Chlorophenyl)-2,5-pyrrolidinedione
Description
Significance of Pyrrolidinedione Scaffolds in Medicinal Chemistry
The structural rigidity and the presence of hydrogen bond donors and acceptors in the pyrrolidinedione ring allow for specific and high-affinity interactions with biological targets. nih.gov This has made it an attractive framework for the design of novel therapeutic agents across a wide spectrum of diseases. springer.com
The journey of pyrrolidinedione derivatives in medicine is highlighted by the development of ethosuximide (B1671622) in the 1950s. nih.gov Marketed under the brand name Zarontin, ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione) emerged as a first-line treatment for absence seizures, a type of epilepsy. nih.govwikipedia.org Its success underscored the therapeutic potential of the pyrrolidinedione core and spurred further research into this class of compounds for central nervous system disorders and beyond. The development of ethosuximide was a significant milestone, demonstrating that small modifications to the pyrrolidinedione ring could lead to potent and specific therapeutic effects. nih.govnih.gov
In modern drug discovery, the pyrrolidinedione scaffold continues to be a focal point for the development of new therapeutic agents. Its derivatives are being investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govspringer.com The ability to readily introduce substituents at various positions on the ring allows for the fine-tuning of a compound's pharmacological profile. nih.gov This versatility has led to the creation of hybrid molecules where the pyrrolidinedione core is combined with other pharmacophores to achieve a broader spectrum of activity or to target specific disease pathways. researchgate.net For instance, recent research has explored pyrrolidinedione-based compounds as inhibitors of the bacterial enzyme MurA, highlighting their potential in the development of new antibiotics. researchgate.net
| Drug/Compound Class | Therapeutic Area/Activity |
| Ethosuximide | Antiepileptic (Absence Seizures) nih.gov |
| Pyrrolidinedione-based MurA inhibitors | Antibacterial researchgate.net |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives | Androgen Receptor Antagonists (Anticancer) researchgate.net |
| Pyrrolidine-2,5-dione-acetamide derivatives | Anticonvulsant, Antinociceptive nih.gov |
Focus on Substituted Pyrrolidinedione Derivatives in Academic Research
Academic research has extensively explored how the introduction of various substituents onto the pyrrolidinedione ring influences its biological activity. This has led to a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
The nature and position of substituents on the pyrrolidinedione ring have a profound impact on the resulting molecule's biological activity. For example, in the context of anticonvulsant activity, the substituents at the 3-position of the pyrrolidinedione ring are critical. nih.gov The size, lipophilicity, and electronic properties of these substituents can modulate the compound's interaction with its biological target, as well as its pharmacokinetic properties. For instance, the presence of an aryl group at the 3-position has been a common strategy in the design of anticonvulsant agents. nih.gov Furthermore, the stereochemistry of the substituents can also play a crucial role in determining the biological profile of a drug candidate. nih.gov
| Substituent Position | General Effect on Bioactivity | Example |
| 3-position | Crucial for anticonvulsant activity. Aryl groups are often favored. | 3-Aryl-pyrrolidine-2,5-diones show potent anticonvulsant effects. nih.gov |
| N-1 position | Can be modified to create hybrid molecules with enhanced properties. | N-acylation can influence stability and activity. nih.gov |
The investigation of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione and its derivatives is driven by several key considerations in medicinal chemistry. The introduction of a phenyl group at the 3-position is a well-established strategy for achieving anticonvulsant activity. The further substitution of this phenyl ring with a chlorine atom is a common tactic in drug design known as bioisosteric replacement. cambridgemedchemconsulting.com The rationale behind this is to modulate the electronic and lipophilic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Specifically, the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives was undertaken to evaluate the biological effect of the position of the chlorine atom on the phenyl ring. nih.gov This systematic investigation aims to understand how such subtle structural changes influence the anticonvulsant and potential antinociceptive (pain-relieving) properties of the molecule. nih.gov The presence of the chlorine atom can influence how the compound binds to its target and can also affect its metabolic stability. nih.gov Research in this area has shown that derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione exhibit promising anticonvulsant and analgesic activities, suggesting that this specific substitution pattern is a fruitful avenue for the development of new therapeutics for neurological disorders. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCVBWMJODDTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl 2,5 Pyrrolidinedione and Analogues
Impact of the Pyrrolidinedione Core on Biological Activity
The pyrrolidine-2,5-dione, also known as the succinimide (B58015) ring, is a well-established pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). nih.gov Its presence is crucial for the biological activity of numerous compounds, and its structural features are key determinants of their efficacy. researchgate.net
Significance of the Dicarboximide System
The dicarboximide system, characterized by the -CO-N(R)-CO- moiety, is a fundamental feature of many anticonvulsant drugs. nih.gov This cyclic imide structure is a key component of ethosuximide (B1671622), a well-known antiepileptic medication. The hybridization of various pharmacophores onto the pyrrolidine-2,5-dione scaffold has been a successful strategy in the development of novel anticonvulsant agents with broad-spectrum activity. nih.gov The two carbonyl groups and the nitrogen atom of the imide ring are capable of forming hydrogen bonds, which can be critical for interactions with biological targets. The reactivity of the succinimide ring, particularly at the methylene (B1212753) and carbonyl groups, also allows for a variety of chemical modifications to fine-tune the pharmacological properties of the derivatives. nih.gov The pyrrolidine-2,5-dione core is considered a crucial fragment for anticonvulsant activity in many classes of compounds. researchgate.net
Stereochemical Considerations and Planarity in Pyrrolidinedione Derivatives
The introduction of a substituent at the 3-position of the pyrrolidine-2,5-dione ring creates a chiral center, meaning that the compound can exist as two enantiomers. The stereochemistry at this position can have a profound impact on biological activity. The three-dimensional arrangement of the atoms is critical for the interaction of a drug with its receptor, and enantiomers often exhibit different pharmacological and toxicological profiles. Studies on the stereochemical basis of anticonvulsant drug action have highlighted the importance of the specific spatial arrangement of functional groups for effective receptor binding. nih.gov
The pyrrolidine (B122466) ring itself is not planar and can adopt various envelope and twisted conformations. The specific conformation is influenced by the nature and position of substituents on the ring. This conformational flexibility allows the molecule to adopt an optimal orientation for binding to its target, but it can also be a challenge in drug design. Understanding the preferred conformations and the energy barriers between them is essential for predicting and interpreting biological activity.
Role of the 2-Chlorophenyl Substituent in Modulating Bioactivity
Positional Isomerism of Halogen Substituents on Phenyl Ring
The position of the chlorine atom on the phenyl ring has a significant impact on the anticonvulsant activity of 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives. Research has shown that the introduction of a chlorine atom at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring can lead to compounds with varying potencies. science24.com
A study comparing 3-(2-chlorophenyl) and 3-(3-chlorophenyl) pyrrolidine-2,5-dione derivatives revealed that the position of the chlorine atom influences the anticonvulsant profile. mdpi.comresearchgate.netnih.gov For instance, in a series of N-substituted acetamide (B32628) derivatives, the 2-chloro substituted compounds generally exhibited more potent activity in the maximal electroshock (MES) and 6 Hz seizure models compared to their 3-chloro counterparts. mdpi.comresearchgate.netnih.gov This suggests that the spatial arrangement of the chlorine atom in the ortho position is more favorable for interaction with the relevant biological targets.
The following table presents the anticonvulsant activity (ED50) of selected 3-(chlorophenyl)pyrrolidinedione derivatives in the MES and 6 Hz seizure tests in mice. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Activity of 3-(Chlorophenyl)pyrrolidinedione Derivatives
| Compound | Phenyl Substituent | N-Substituent | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Reference |
|---|---|---|---|---|---|
| 6 | 2-Chlorophenyl | -CH2CONH-(4-fluorophenyl)piperazine | 68.30 | 28.20 | mdpi.comresearchgate.netnih.gov |
| 19 | 3-Chlorophenyl | -CH2CONH-(4-fluorophenyl)piperazine | >100 | >100 | mdpi.comresearchgate.netnih.gov |
| Valproic Acid | - | - | 252.74 | 130.64 | mdpi.comresearchgate.netnih.gov |
Influence of Chlorine Atom on Electronic and Steric Properties
The chlorine atom significantly alters the electronic and steric properties of the phenyl ring, which in turn affects the biological activity of the molecule.
Steric Effects: The size of the chlorine atom (van der Waals radius) introduces steric bulk to the phenyl ring. This steric hindrance can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. The position of the chlorine atom is critical; an ortho-substituent will have a more pronounced steric effect on the adjacent pyrrolidinedione ring compared to a meta- or para-substituent. This steric clash can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more or less favorable for biological activity.
Effects of Substituents at Other Positions of the Pyrrolidinedione Ring
While the substituent at the 3-position is a key determinant of activity, modifications at other positions of the pyrrolidine-2,5-dione ring, particularly at the nitrogen atom (position 1), can also significantly modulate the pharmacological profile.
Introducing various substituents at the imide nitrogen has been a common strategy to enhance the anticonvulsant properties of pyrrolidine-2,5-diones. For example, the introduction of N-Mannich bases, which are formed by the reaction of the imide with formaldehyde (B43269) and a secondary amine (like piperazine (B1678402) or morpholine), has led to potent anticonvulsant agents. science24.com
The following table lists the compound names mentioned in this article.
N-Substituent Effects on Biological Activity Profiles
The nitrogen atom of the pyrrolidinedione ring serves as a key point for chemical modification, and alterations at this position have been shown to significantly influence the biological activity of this class of compounds. Studies on various succinimide derivatives have demonstrated that the nature of the N-substituent can modulate properties ranging from anticonvulsant to cytotoxic effects.
For instance, in the context of anticonvulsant activity, N-methylation has been observed to have a differential impact. While it can decrease efficacy against electroshock-induced seizures, it has been shown to enhance activity against chemically induced convulsions gpatindia.com. This suggests that the N-methyl group may influence the compound's interaction with different biological targets or its pharmacokinetic properties.
Furthermore, the introduction of more complex substituents, such as pyridinyl and quinolinyl moieties, at the nitrogen atom has been associated with significant cytotoxicity against various cancer cell lines. Research has indicated that N-pyridinyl and N-quinolinyl substituted succinimides are generally more effective in reducing cell growth compared to their unsubstituted counterparts nih.gov. This highlights the potential of aromatic and heteroaromatic N-substituents to confer potent anticancer properties.
The following table summarizes the observed effects of various N-substituents on the biological activities of pyrrolidinedione (succinimide) derivatives based on findings from related compounds.
| N-Substituent | Observed Biological Activity | Reference Compound Class |
| Methyl | Decreased activity against electroshock seizures; Increased activity against chemically induced convulsions | Succinimide Anticonvulsants gpatindia.com |
| Pyridinyl | Potent cytotoxicity against cancer cell lines | N-substituted Succinimides nih.gov |
| Quinolinyl | Potent cytotoxicity against cancer cell lines | N-substituted Succinimides nih.gov |
| Unsubstituted (H) | Generally lower cytotoxicity compared to N-pyridinyl/N-quinolinyl derivatives | N-substituted Succinimides nih.gov |
Modulation of Activity via Substitutions on Peripheral Moieties
Beyond the N-substituent, modifications to the peripheral phenyl ring and the pyrrolidinedione core of 3-(2-chlorophenyl)-2,5-pyrrolidinedione are pivotal in defining its biological activity. The presence and position of substituents on these moieties can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interactions with biological targets.
The substitution of a phenyl group at the 3-position of the pyrrolidinedione ring is a common feature in many biologically active succinimides, particularly those with anticonvulsant properties. Phenyl substitution is often considered a key requirement for activity against electrically induced convulsions gpatindia.com. The 2-chloro substituent on the phenyl ring of the title compound is expected to significantly influence its conformational preferences and electronic distribution, which in turn affects its binding to target proteins.
Studies on other 2,5-pyrrolidinedione derivatives have shown that introducing various functional groups can lead to a broad spectrum of biological activities, including antimicrobial and anticancer effects. For example, derivatives bearing methyl, chloro, bromo, methoxy, and hydroxyl groups have demonstrated varying levels of antimicrobial activity against bacteria such as Enterococcus faecalis and the fungus Candida albicans uobasrah.edu.iq. The position of these substituents (ortho, meta, or para) is also a critical determinant of their biological function uobasrah.edu.iq.
The table below outlines the impact of substitutions on peripheral moieties on the biological activity of related pyrrolidinedione derivatives.
| Peripheral Substitution | Position | Observed Biological Activity | Reference Compound Class |
| Phenyl | 3-position | Activity against electrically induced convulsions | Succinimide Anticonvulsants gpatindia.com |
| Methyl, Chloro, Bromo, Methoxy, Hydroxyl | Various on phenyl ring | Antimicrobial and anticancer activities | Substituted Succinimide-maleimide derivatives uobasrah.edu.iq |
| sec-Butyl, Benzhydryl | 3-position | Anticonvulsant activity | Pyrrolidine-2,5-dione-acetamides nih.gov |
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at a molecular level. These methods allow for the prediction of how a ligand might interact with a protein target and how its conformational flexibility influences its biological activity.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For a compound like this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant biological target, such as an enzyme or a receptor implicated in a particular disease state. The 2-chlorophenyl group and the dicarbonyl functionality of the pyrrolidinedione ring are expected to be key features in directing the binding orientation and forming specific interactions with amino acid residues in the active site.
For instance, the carbonyl groups can act as hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions. The chlorine atom can participate in halogen bonding or other specific interactions. The predicted binding mode and the calculated binding energy can provide valuable insights into the compound's potential biological activity and can guide the design of analogues with improved affinity.
The following table illustrates typical interactions that could be predicted for this compound with a hypothetical protein target based on common principles of molecular docking.
| Molecular Feature | Potential Interaction Type | Interacting Protein Residue Type |
| Pyrrolidinedione Carbonyls | Hydrogen Bond Acceptor | Amino acids with donor groups (e.g., Serine, Threonine, Lysine) |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan), Aliphatic amino acids (e.g., Leucine, Isoleucine, Valine) |
| Chlorine Atom | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., backbone carbonyl oxygen), Hydrophobic residues |
| Pyrrolidinedione N-H (if unsubstituted) | Hydrogen Bond Donor | Amino acids with acceptor groups (e.g., Aspartate, Glutamate) |
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule.
By performing conformational analysis and energy minimization, researchers can identify the most probable three-dimensional structures of the molecule. This information is vital for understanding how the molecule fits into a protein's binding site. The lowest energy conformer is often, but not always, the bioactive conformation. Comparing the conformational preferences of a series of analogues with their biological activities can reveal which conformations are favorable for activity and can guide the design of new, more rigid analogues that are "pre-organized" in the bioactive conformation.
The table below outlines the key parameters and expected outcomes of a conformational analysis for this compound.
| Parameter | Description | Expected Outcome |
| Dihedral Angle (Phenyl-Pyrrolidinedione) | The angle of rotation around the bond connecting the two rings. | Identification of sterically allowed and disallowed rotational states. The ortho-chloro group is expected to favor a non-planar arrangement. |
| Ring Pucker | The non-planar conformation of the five-membered pyrrolidinedione ring. | Determination of the most stable envelope or twist conformations of the succinimide ring. |
| Energy Profile | A plot of the molecule's potential energy as a function of the dihedral angle. | Identification of the global and local energy minima, representing the most stable conformations. |
Investigation of Biological Activities and Mechanisms of Action in Vitro Studies of 3 2 Chlorophenyl 2,5 Pyrrolidinedione and Analogues
Anticonvulsant Activity Assessment
The search for novel antiepileptic drugs with improved efficacy and better safety profiles is a continuous effort in neuroscience research. Derivatives of pyrrolidine-2,5-dione, a core structure present in the established antiepileptic drug ethosuximide (B1671622), have been a focal point of these investigations.
In Vitro Models for Anticonvulsant Mechanism Elucidation
In vitro assays are fundamental in the early stages of drug discovery to elucidate the potential mechanisms through which a compound exerts its anticonvulsant effects. For analogues of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione, radioligand binding assays are commonly employed to determine their affinity for various molecular targets implicated in epilepsy. These assays utilize specific radiolabeled ligands that bind to receptors, ion channels, or transporters, and the ability of the test compound to displace the radioligand is measured. This provides insights into the compound's potential interaction with key components of neuronal excitability.
Modulation of Ion Channels (e.g., Sodium, Calcium)
Ion channels, particularly voltage-gated sodium (Na+) and calcium (Ca2+) channels, are critical regulators of neuronal firing and are well-established targets for many antiepileptic drugs.
Research on a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has shed light on their interaction with these channels. One of the most potent compounds in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , demonstrated a significant interaction with neuronal voltage-sensitive sodium channels at site 2 and L-type calcium channels. nih.gov This dual-action mechanism is considered beneficial for anticonvulsant activity. The interaction with sodium channels can reduce the rapid, repetitive firing of neurons that is characteristic of seizures, while the modulation of L-type calcium channels can influence neurotransmitter release and neuronal excitability.
Similarly, in a study of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, the most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride , exhibited a moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.gov
The following table summarizes the in vitro ion channel activity for an analogue of this compound.
| Compound Name | Ion Channel Target | Activity | Reference |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Voltage-sensitive sodium channel (site 2) | Interaction observed | nih.gov |
| L-type calcium channel | Interaction observed | nih.gov |
Neurotransmitter System Interactions (e.g., GABA Transporters)
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement is a key strategy in epilepsy treatment. The GABA transporter 1 (GAT-1) is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory action. Inhibition of GAT-1 can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.
While direct data on this compound's effect on GABA transporters is limited, studies on related pyrrolidine-2,5-dione derivatives provide valuable insights. For instance, investigations into derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione included assessments of their influence on the GABA transporter (GAT). nih.gov This line of research is inspired by the mechanism of the antiepileptic drug tiagabine, a selective GAT-1 inhibitor. nih.gov Although the specific outcomes for these analogues were not detailed in the provided search results, their evaluation points to the therapeutic potential of targeting the GABAergic system with this class of compounds.
Anticancer Activity Studies
The pyrrolidine-2,5-dione scaffold has also emerged as a promising framework for the development of novel anticancer agents. In vitro studies are crucial for evaluating the cytotoxic and apoptotic potential of these compounds against various cancer cell lines.
Inhibition of Cellular Viability and Proliferation
A primary step in assessing anticancer potential is to determine a compound's ability to inhibit the growth and proliferation of cancer cells. This is often quantified by the IC50 value, which represents the concentration of a compound that inhibits 50% of the cell population's growth.
Another study on 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives reported potent antiproliferative activities against a panel of four human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
The following table presents data on the antiproliferative effects of some pyrrolidine-dione analogues against different cancer cell lines.
| Compound Series | Cancer Cell Line(s) | Observed Effect | Reference |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (human non-small cell lung cancer) | Reduced cell viability | nih.govmdpi.com |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803 (human gastric cancer) and others | IC50 values ranging from 5.1 to 10.1 μM for compound 4u | nih.gov |
| Spiroindolinone pyrrolidinecarboxamide derivative (XR-4) | LNCaP (prostate cancer), HepG2 (liver cancer) | Inhibition of cancer cell proliferation | unipa.it |
Induction of Apoptotic Pathways (Extrinsic and Intrinsic)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs exert their effects by inducing apoptosis in tumor cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the process of cell death.
Studies on pyrrolidine-dione analogues have provided evidence for their ability to induce apoptosis. For instance, the compound 4u from the 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione series was found to induce early cellular apoptosis in MGC-803 cells through the activation of caspases-9 and -3. nih.gov The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway, suggesting that this compound triggers cell death by acting on the mitochondria.
Furthermore, a spiroindolinone pyrrolidinecarboxamide derivative, XR-4 , was shown to induce apoptosis by activating the p53 tumor suppressor pathway. unipa.it Activation of p53 can lead to the upregulation of pro-apoptotic proteins like PUMA, which in turn triggers the intrinsic apoptotic cascade. unipa.it The ability of some flavonoids to induce apoptosis in cancer cells involves the modulation of the Bax/Bcl-2 ratio and the activation of caspases-3 and -9, which are key components of the intrinsic pathway. mdpi.com
The extrinsic pathway involves the activation of death receptors on the cell surface, such as the Fas receptor. The binding of a ligand to this receptor can trigger a signaling cascade that leads to the activation of caspase-8 and subsequent apoptosis. While direct evidence for the involvement of the extrinsic pathway by this compound analogues is less clear from the provided results, the broad investigation of apoptotic mechanisms for related compounds suggests this as a potential area for future research.
Impact on DNA Synthesis and Integrity
The effect of the pyrrolidinedione core on DNA synthesis has been evaluated through analogues. For instance, studies on pyrrolidinedione-thiazolidinone hybrids have utilized the [³H]-thymidine incorporation assay to measure antiproliferative activity. nih.gov This method quantifies the rate of DNA synthesis in actively dividing cells. In one study, a hybrid molecule, Les-6287, was shown to inhibit the incorporation of [³H]-thymidine in breast tumor cells, indicating a reduction in DNA synthesis. nih.gov This suggests that compounds containing the pyrrolidinedione moiety may interfere with the proliferative capacity of cancer cells by disrupting the synthesis of new DNA. nih.gov
Protein Target Modulation (e.g., Enzyme Inhibitors, Receptor Modulators)
The pyrrolidinedione (or succinimide) scaffold is a recurring motif in molecules designed as enzyme inhibitors and receptor modulators. uobasrah.edu.iqontosight.ai Succinimide (B58015) derivatives have been investigated as inhibitors of enzymes that play a role in the proliferation of cancer cells. ontosight.ai While specific protein targets for this compound are not well-documented, the broader class of related compounds, such as thiazolidinediones (TZDs), are well-known ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govmdpi.com These TZDs, including drugs like rosiglitazone (B1679542) and pioglitazone, act as full agonists of PPARγ, a key regulator of glucose and lipid metabolism. nih.govmdpi.com The structural similarities suggest that pyrrolidinedione-containing molecules could be explored for similar receptor modulation activities.
Effects on Autophagy and Metastasis-Associated Proteins
Research into pyrrolidinedione analogues has shed light on their potential to modulate cellular processes like autophagy and metastasis. A study on a hybrid pyrrolidinedione–thiazolidinone molecule, Les-6287, found that it did not induce autophagy in treated breast cancer cells. nih.gov However, the same compound was effective in decreasing the concentration of proteins associated with metastasis and invasion, specifically matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and Intercellular Adhesion Molecule 1 (ICAM-1). nih.gov The downregulation of these proteins suggests a potential mechanism for inhibiting the spread of cancer cells.
Studies on Specific Cancer Cell Lines and Subtypes (e.g., Breast Carcinoma, Leukemia)
The cytotoxic and antiproliferative effects of various pyrrolidinedione derivatives have been assessed across a range of cancer cell lines. Analogues have demonstrated activity against breast carcinoma, leukemia, and other tumor types. nih.govuobasrah.edu.iq For example, certain novel succinimide-maleimide derivatives showed potential activity against MCF-7 breast cancer cells. uobasrah.edu.iq In another study, a Ciminalum-4-thiazolidinone hybrid containing a pyrrolidinedione moiety was reported to be effective against a panel of NCI cell lines including leukemia, melanoma, and breast tumor cells, with a GI₅₀ value of 1.57 μM. nih.gov The cytotoxic effects of another such hybrid were noted in MCF-7 and MDA-MB-231 breast carcinoma cells. nih.gov
The table below summarizes the observed activities of various pyrrolidinedione analogues on different cancer cell lines.
| Compound Class | Cell Line(s) | Observed Effect |
| Succinimide-maleimide derivatives | MCF-7 (Breast Carcinoma) | Potential anticancer activity. uobasrah.edu.iq |
| Ciminalum-4-thiazolidinone hybrid | NCI cell panel (Leukemia, Melanoma, Colon, Glioma, Gastric, Breast) | GI₅₀ value of 1.57 μM. nih.gov |
| Ciminalum-4-thiazolidinone hybrid | MCF-7, MDA-MB-231 (Breast Carcinoma) | IC₅₀ values of 5–15 μM; induced mitochondria-dependent apoptosis. nih.gov |
| Pyrrolidinedione-thiazolidinone hybrid (Les-6287) | MCF-7, MDA-MB-231, T-47D, HCC1954 (Breast Carcinoma) | Inhibited viability, proliferation, and colony formation; induced apoptosis. nih.gov |
Influence on Gene Expression Relevant to Cancer Metabolism (e.g., PPARγ, AHR, NRFL2)
The influence of this class of compounds on gene expression often relates to the modulation of nuclear receptors that govern metabolism. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a significant target. nih.govmdpi.com It is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism by forming a heterodimer with the retinoid X receptor (RXR) and binding to PPAR response elements (PPREs) on target genes. mdpi.com While direct studies on this compound are lacking, compounds with related heterocyclic rings, like the thiazolidinediones, are established PPARγ agonists. mdpi.com Antagonists such as GW9662 (2-chloro-5-nitro-N-phenylbenzamide) are also used to probe PPARγ pathways. nih.govnih.gov The potential for pyrrolidinedione derivatives to interact with and modulate the activity of PPARγ and other nuclear receptors like the Aryl Hydrocarbon Receptor (AHR) or Nuclear factor erythroid 2-related factor 2 (NRF2) remains an area for further investigation.
Antimicrobial Activity Investigations
Succinimide derivatives, the class to which this compound belongs, have been evaluated for antimicrobial properties. uobasrah.edu.iq
Antibacterial Spectrum and Efficacy
Bioassays of novel succinimide-maleimide derivatives have indicated potential antimicrobial activity. uobasrah.edu.iq Specifically, compounds within this class have shown efficacy against the Gram-positive bacterium Enterococcus faecalis. uobasrah.edu.iq Furthermore, related 2,3-pyrrolidinedione analogues have been evaluated for their ability to combat biofilms, which are a major factor in antibiotic resistance. These analogues displayed anti-biofilm properties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov
The table below summarizes the antibacterial activity of representative pyrrolidinedione analogues.
| Compound Class | Target Organism(s) | Observed Activity |
| Succinimide-maleimide derivatives | Enterococcus faecalis | Potential antimicrobial activity. uobasrah.edu.iq |
| 2,3-Pyrrolidinedione analogues | Staphylococcus aureus (including MRSA) | Anti-biofilm properties. nih.gov |
Antifungal Efficacy
While direct studies on the antifungal properties of this compound are not extensively documented in publicly available literature, research on analogous pyrrolidine-2,5-dione and pyrrolidine-2,4-dione (B1332186) derivatives indicates that this class of compounds possesses notable antifungal potential.
A series of novel succinimide-maleimide derivatives were synthesized and evaluated for their antimicrobial activities. Among them, compounds 1-(4-chlorophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione (5g) and another analogue (5a) demonstrated potential antimicrobial activity against Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq
In another study, novel pyrrolidine-2,4-dione derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores were designed and synthesized. Many of these compounds exhibited significant antifungal activity against various plant pathogenic fungi. nih.gov For instance, compound 4h from this series showed a remarkable in vitro inhibitory effect against Rhizoctonia solani, with an EC50 value of 0.39 μg/mL, which was superior to the commercial fungicide boscalid (B143098) (EC50 = 2.21 μg/mL). nih.gov
Furthermore, the synthesis of N-Aryl Pyrrolo Quinolines from (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione has been reported, with the resulting compounds showing good antifungal activity. jocpr.com These findings suggest that the pyrrolidine-dione scaffold is a promising template for the development of new antifungal agents.
Table 1: Antifungal Activity of Selected Pyrrolidine-dione Analogues
| Compound/Analogue | Target Fungi | Activity | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dione | Candida albicans | Potential activity | uobasrah.edu.iq |
| Analogue 4h (pyrrolidine-2,4-dione derivative) | Rhizoctonia solani | EC50: 0.39 µg/mL | nih.gov |
| N-Aryl Pyrrolo Quinolines | Various fungi | Good activity | jocpr.com |
Antiviral Properties
Direct experimental data on the antiviral properties of this compound is limited. However, studies on related heterocyclic structures suggest potential antiviral applications for this class of compounds.
For example, a series of 5-alkyl-2'-deoxyuridine 3',5'-cyclic monophosphates were evaluated for their antiviral activities. nih.gov Among them, 5-Et-cdUMP showed reasonably good antiviral potency against herpes simplex viruses (HSV-1 and HSV-2) and vaccinia virus. nih.gov
Research on pyrrolo[2,3-d]pyrimidine derivatives has also been conducted. While some compounds showed slight activity against human cytomegalovirus (HCMV), this was often close to their cytotoxic levels. nih.gov A series of new isatin (B1672199) derivatives, which are structurally distinct but also feature a dione (B5365651) moiety, were designed as broad-spectrum antiviral agents and showed activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). jocpr.com
Although these studies are on compounds that are not direct analogues, they highlight the potential for nitrogen-containing heterocyclic compounds with dione functionalities to exhibit antiviral effects. Further investigation is required to determine if this compound or its close derivatives share this activity.
Inhibition of Microbial Enzymes (e.g., DNA gyrase, Topoisomerase IV)
The pyrrolidine-dione scaffold has been identified as a potential inhibitor of various microbial enzymes, which are crucial for bacterial survival. While specific data on this compound is scarce, studies on related compounds provide insights into this potential mechanism of action.
A study focused on the discovery of novel inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis. mdpi.com This research identified pyrrolidine-2,3-diones as a potential scaffold for inhibiting PBP3. mdpi.com Further optimization of these compounds led to derivatives with excellent target inhibition. mdpi.com
In another study, a series of 3-substituted pyrrolidine-2,5-diones were synthesized and evaluated for their antimicrobial activity. nih.gov Docking studies performed on these compounds suggested that they likely interact with DNA gyrase, a type II topoisomerase that is an established target for antibacterial agents. nih.gov Specifically, compound P14 from this series was found to be active against E. coli and S. aureus, with docking simulations indicating probable interactions within the active site of DNA gyrase. nih.gov
These findings suggest that the pyrrolidine-dione core structure is a viable starting point for the design of inhibitors targeting essential microbial enzymes.
Other Biological Activities and Mechanistic Insights
Beyond antimicrobial and enzyme-inhibiting properties, analogues of this compound have been investigated for other significant biological activities.
Cholinesterase Inhibition
Derivatives of pyrrolidine-2,5-dione have shown promise as inhibitors of cholinesterases, enzymes that are critical in the regulation of neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease.
A study on a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], which incorporate a pyrrolidine-2,5-dione moiety, revealed significant cholinesterase inhibitory properties. nih.gov Compounds 8e and 8g from this series were particularly effective against both AChE and BChE, with IC50 values in the low micromolar range. nih.gov These compounds were found to be more selective towards AChE. nih.gov
Another study focused on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which also contain a related heterocyclic system. nih.gov The 7-(3-chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative demonstrated the highest inhibitory potency against cholinesterase with an IC50 value of 6.084 ± 0.26 μM. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected Pyrrolidine-dione Analogues
| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Dispiro-compound 8e | AChE | 3.35 | nih.gov |
| BChE | 5.63 | nih.gov | |
| Dispiro-compound 8g | AChE | 3.15 | nih.gov |
| BChE | 4.74 | nih.gov | |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 | nih.gov |
Larvicidal Activity
There is emerging evidence that pyrrolidine-dione derivatives could be effective as larvicidal agents, offering a potential alternative to conventional insecticides. A study investigating the larvicidal activity of pyrrolidine-2,4-dione derivatives against the second instar larvae of Culex quinquefasciatus, a common mosquito vector, yielded promising results.
Compounds 1e (N-(1-(2,4-dioxopyrrolidin-3-yl)-3-phenylallyl)acetamide) and 1f from this series were found to be significantly active, with LD50 values of 26.06 µg/mL and 26.89 µg/mL, respectively. nih.gov This activity was comparable to the commercial insecticide permethrin. Molecular docking studies suggested that these compounds may act by binding to the mosquito odorant binding protein. nih.gov
Analgesic Effects
Recent research has highlighted the potential of this compound analogues as potent analgesic agents. A study focused on the synthesis and evaluation of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives for their anticonvulsant and antinociceptive (analgesic) activities. nih.govmdpi.combohrium.com
The antinociceptive properties of the most promising compounds were assessed in the formalin model of tonic pain. mdpi.com One of the most active compounds identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) . nih.govmdpi.combohrium.com This compound demonstrated significant analgesic effects. nih.govmdpi.combohrium.com Further investigation into its mechanism of action suggested that its effects are likely mediated through interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
In a related study, other pyrrolidine-2,5-dione derivatives also showed significant analgesic and antiallodynic effects in mouse models of pain. nih.gov For example, 3-benzhydryl-pyrrolidine-2,5-dione derivatives were active in the formalin test, a model of tonic pain, and in a model of chemotherapy-induced neuropathic pain. nih.gov Similarly, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects in both tonic and neuropathic pain models. mdpi.comresearchgate.net
Table 3: Analgesic Activity of a Key 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Analogue
| Compound/Analogue | Test Model | Activity | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Formalin model of tonic pain | Significant analgesic effect | Interaction with voltage-sensitive sodium and L-type calcium channels | nih.govmdpi.combohrium.com |
Comparative Analysis and Future Research Directions
Comparison of 3-(2-Chlorophenyl)-2,5-pyrrolidinedione with Related Pyrrolidinedione Derivatives
Structural Similarities and Differences with Bioactive Analogues
The defining feature of all compounds in this class is the pyrrolidine-2,5-dione core. The primary point of structural variation, which dictates biological activity, is the nature of the substituent at the 3-position of the ring. researchgate.net
This contrasts with simpler, well-known analogues like Ethosuximide (B1671622) , an anticonvulsant drug, which features much smaller and more flexible ethyl and methyl groups at the same position. Other bioactive derivatives have been developed with diverse substituents. For instance, some pyrrolidinedione-based inhibitors of Tumor Necrosis Factor-α (TNF-α) incorporate larger, more complex aromatic systems to achieve high binding affinity. nih.gov Research into antipsychotic agents has led to the synthesis of complex derivatives where a butyl-piperazinyl-benzisothiazolyl moiety is attached to the succinimide (B58015) nitrogen, demonstrating the scaffold's versatility. nih.gov
Table 1: Structural Comparison of Pyrrolidinedione Derivatives
| Compound Name | Substituent at C3 | Key Structural Features |
|---|---|---|
| This compound | 2-Chlorophenyl | Aromatic ring with an ortho-chlorine substituent, introducing steric bulk and specific electronic properties. |
| Ethosuximide | Ethyl and Methyl | Small, aliphatic, and flexible non-aromatic groups. |
| Benpyrine Derivatives (as TNF-α inhibitors) | Complex aromatic systems | Larger, rigid structures designed for specific protein binding pockets. nih.gov |
Comparative Efficacy and Selectivity in In Vitro Assays
While specific in vitro assay data for this compound is not widely published, the efficacy of related compounds provides a framework for predicting its potential activity. The nature of the substituent on the pyrrolidinedione ring is critical for determining the compound's biological target and potency.
For example, a series of succinimide derivatives were evaluated for their ability to inhibit enzymes relevant to diabetes and neurodegenerative diseases. nih.gov Compounds MSJ2 and MSJ10 showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high efficacy. nih.gov Another study focused on developing pyrrolidinedione derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in conditions like cancer. nih.gov These compounds showed inhibitory concentrations in the low nanomolar range, with substitutions on the aryl ring significantly influencing potency. nih.gov
The 2-chloro substitution on the phenyl ring of the target compound is expected to heavily influence its binding profile. Structure-activity relationship (SAR) studies of similar 3-aryl compounds often show that the position and electronic nature of substituents are critical for activity. For instance, in a series of 3-arylcoumarins, the placement of nitro or amino groups on the aryl ring dramatically altered antibacterial activity against S. aureus. researchgate.net This suggests that the ortho-chloro group in this compound would likely lead to a distinct efficacy and selectivity profile compared to its unsubstituted or differently substituted counterparts.
Table 2: Comparative In Vitro Efficacy of Bioactive Succinimide Analogues
| Compound/Series | Target Enzyme(s) | Reported Efficacy (IC50 or % Inhibition) |
|---|---|---|
| MSJ10 | α-Amylase | 86.91% inhibition at 500 µmol/mL (IC50 = 16.62 µM) nih.gov |
| MSJ10 | α-Glucosidase | 89.37% inhibition at 500 µmol/mL (IC50 = 28.04 µM) nih.gov |
| MSJ2 | Acetylcholinesterase (AChE) | 91.90% inhibition nih.gov |
| MSJ2 | Butyrylcholinesterase (BChE) | 97.30% inhibition nih.gov |
| Pyrrolone-based sulfonamides | Human Carbonic Anhydrase (hCA) II | Kᵢ values in the low nanomolar range (e.g., 9.3 nM for one derivative) nih.gov |
Potential for Further Chemical Modification and Optimization
The pyrrolidine-2,5-dione scaffold is highly amenable to chemical modification, offering numerous pathways for optimizing biological activity.
Rational Design Strategies for Enhanced Bioactivity
Rational, structure-based drug design is a key strategy for improving the therapeutic potential of lead compounds. nih.govebi.ac.ukrsc.org For this compound, several approaches could be envisioned:
Modification of the Phenyl Ring: The electronic and steric properties could be fine-tuned by replacing the chlorine atom with other halogens (bromine, fluorine) or with bioisosteric groups like a trifluoromethyl (CF3) or cyano (CN) group. Adding further substituents to the phenyl ring could create additional contact points with a biological target, enhancing binding affinity and selectivity.
Alterations at the N-1 Position: The nitrogen atom of the pyrrolidinedione ring is a common site for modification. mdpi.combeilstein-archives.org Introducing different alkyl or aryl groups can modulate the compound's lipophilicity, solubility, and metabolic stability, which are critical properties for drug candidates.
Stereochemistry: The carbon at the 3-position is a chiral center. Synthesizing and testing individual enantiomers is crucial, as different stereoisomers often exhibit vastly different biological activities and potencies due to the stereoselective nature of protein binding sites. researchgate.netnih.gov
Exploration of Novel Hybrid Structures
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy to develop multi-target-directed ligands or to enhance the activity of a primary scaffold. nih.govresearchgate.netmdpi.com The pyrrolidine-2,5-dione nucleus is an excellent candidate for this approach.
Future research could focus on creating hybrid molecules that combine the this compound moiety with other known bioactive scaffolds. researchgate.net For example, linking it to a pharmacophore known for anticancer activity, such as a quinoline (B57606) or naphthoquinone scaffold, could produce a hybrid compound with a synergistic or novel mechanism of action. mdpi.com This strategy has been successfully employed to create hybrids with improved efficacy, better selectivity, and the potential to overcome drug resistance. researchgate.net
Translational Research Prospects and Challenges for Pyrrolidinedione Derivatives
Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. nih.govnih.gov For the class of pyrrolidinedione derivatives, several key prospects and hurdles exist.
Prospects:
Privileged Scaffold: The pyrrolidine-2,5-dione core is a well-established motif in FDA-approved drugs, suggesting that it generally possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov
Synthetic Tractability: The relative ease of synthesizing a wide variety of analogues allows for the creation of large chemical libraries for high-throughput screening and rapid optimization of lead compounds. mdpi.combeilstein-archives.org
Challenges:
Achieving Selectivity: A major hurdle for many small molecule inhibitors is achieving high selectivity for the intended biological target over closely related proteins, such as kinase isoforms or protein homologs. nih.govmolecularcloud.org Off-target effects can lead to toxicity and limit therapeutic potential.
Drug Resistance: As seen with many targeted therapies, cancer cells and pathogens can develop resistance mechanisms, often through mutations in the target protein that prevent the inhibitor from binding effectively. nih.govmdpi.com
Drugging "Undruggable" Targets: Many disease-relevant proteins lack well-defined binding pockets, making them difficult to target with traditional small molecule inhibitors. nih.govmolecularcloud.org Developing pyrrolidinedione derivatives for such targets requires innovative design strategies.
Preclinical Research Focus
Preclinical investigations into this compound and its derivatives have predominantly centered on their potential as central nervous system agents, specifically for their anticonvulsant and antinociceptive (pain-relieving) properties. mdpi.comnih.gov Researchers have synthesized and evaluated series of derivatives, particularly N-substituted acetamides, to understand their structure-activity relationships and therapeutic potential. mdpi.comresearchgate.net
The primary models for testing anticonvulsant efficacy include the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold, and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures. mdpi.comnih.gov
A notable derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as compound 6 in the source study), has demonstrated significant activity in these preclinical models. mdpi.combohrium.com Its performance, particularly in the MES and 6 Hz tests, was found to be superior to the established antiepileptic drug, valproic acid. mdpi.comnih.gov
Beyond epilepsy, there is a strong rationale for evaluating these compounds for pain management. Many antiepileptic drugs are also effective in treating neuropathic pain. mdpi.com Consequently, promising anticonvulsant derivatives of this compound have been assessed in models of tonic pain, such as the formalin test, to explore this dual therapeutic potential. mdpi.comnih.gov The analgesic activity observed in the second phase of the formalin test points towards an anti-inflammatory profile and an ability to inhibit central pain sensitization, which could be highly valuable for treating chronic and neuropathic pain conditions. mdpi.com
Table 1: Preclinical Anticonvulsant Activity of a Lead this compound Derivative Data sourced from studies on 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6).
| Preclinical Test Model | Parameter | Compound 6 | Valproic Acid (Reference) |
| Maximal Electroshock (MES) | ED₅₀ (mg/kg) | 68.30 mdpi.comnih.gov | 252.74 mdpi.comnih.gov |
| 6 Hz (32 mA) Seizure | ED₅₀ (mg/kg) | 28.20 mdpi.comnih.gov | 130.64 mdpi.comnih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) | Protection at 100 mg/kg | 50% mdpi.com | Not Reported |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Uniqueness of this compound for Specific Applications
The uniqueness of this compound as a scaffold lies in its potential to yield derivatives with a dual mechanism of action, targeting both epilepsy and neuropathic pain. mdpi.com This dual activity is a significant advantage, as these conditions are often comorbid.
The probable molecular mechanism for its most active derivatives involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.comnih.gov This is a well-established mechanism for many antiepileptic and antinociceptive drugs. nih.govnih.gov The ability of these compounds to modulate key ion channels crucial for neuronal excitability underscores their potential as effective therapeutics.
Furthermore, the structure-activity relationship studies have shown that modifications, such as adding an acetamide (B32628) moiety, can broaden the spectrum of anticonvulsant activity across different seizure models. nih.gov The development of such "hybrid compounds," which combine the pyrrolidine-2,5-dione core with pharmacophoric elements from other established drugs, represents an innovative approach in drug design. nih.gov This strategy aims to create multifunctional ligands that can offer a more comprehensive therapeutic effect and a better safety profile compared to existing treatments. nih.gov
Addressing Drug Resistance Mechanisms through Pyrrolidinedione Scaffolds
The pyrrolidinedione scaffold is gaining attention not only for CNS disorders but also as a promising framework for developing novel antimicrobial agents to combat drug resistance. nih.govresearchgate.net Bacterial infections are a major global health threat, exacerbated by the rise of antibiotic-resistant strains. nih.gov The pyrrolidine (B122466) ring is a versatile scaffold being explored for new synthetic molecules to overcome these challenges. nih.govnih.gov
Research into pyrrolidinedione derivatives has revealed a novel mode of action against bacteria. Natural products like moiramide B and andrimid, which contain this scaffold, target bacterial fatty acid biosynthesis by inhibiting the acetyl-CoA carboxylase (ACC) enzyme. nih.govresearchgate.net This is a different mechanism from many currently used antibiotics, making it a valuable target for overcoming existing resistance. Structure-activity relationship studies indicate that while the fatty acid side chain can be varied, the pyrrolidinedione group is crucial for binding to the target enzyme. nih.govresearchgate.net
Additionally, other pyrrolidine-based scaffolds have shown potent anti-biofilm properties. nih.gov Bacterial biofilms are a major contributor to antimicrobial tolerance and persistent infections. nih.gov The development of compounds that can either inhibit the formation of biofilms or eradicate existing ones is a critical strategy in addressing drug resistance. Some pyrrolidine-2,3-dione (B1313883) derivatives have demonstrated synergy with FDA-approved antimicrobials, suggesting their potential use as adjuvant therapies to enhance the efficacy of existing antibiotics against resistant infections. nih.gov
Emerging Research Areas and Unexplored Potential
The versatility of the pyrrolidinedione scaffold suggests significant unexplored potential beyond its current preclinical applications. The five-membered pyrrolidine ring is a privileged structure in medicinal chemistry, valued for its ability to create three-dimensional diversity in molecules, which is crucial for specific interactions with biological targets. nih.govresearchgate.net
Emerging research areas include:
Development of Novel Hybrid Molecules: The success of creating hybrid anticonvulsants by combining the pyrrolidinedione core with other antiepileptic pharmacophores can be expanded. nih.gov This approach could be applied to other therapeutic areas, such as creating dual anti-inflammatory/analgesic agents or combining antimicrobial activity with anti-biofilm properties in a single molecule.
Anticancer Applications: Various pyrrolidine derivatives have been investigated for their antiproliferative effects against cancer cell lines. nih.govresearchgate.net For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown activity against breast cancer (MCF7) and other cancer cells. researchgate.net The potential of this compound derivatives in oncology remains a largely unexplored but promising field.
Antiviral and Antifungal Agents: The broad biological activity of the pyrrolidine core includes antiviral and antifungal properties. nih.gov Natural alkaloids containing this ring, such as anisomycin, inhibit protein synthesis in bacteria and fungi. nih.gov This suggests that synthetic derivatives of this compound could be screened for activity against a wide range of pathogens.
Neurodegenerative Diseases: Given the scaffold's demonstrated activity within the central nervous system, exploring its potential in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease is a logical next step. Some pyrrolidine derivatives have been investigated for cholinesterase inhibition, an activity relevant to Alzheimer's treatment. nih.gov
The continued exploration of the chemical space around the this compound core is expected to yield novel compounds with diverse and potent biological activities, addressing unmet needs in various fields of medicine.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-chlorophenyl)-2,5-pyrrolidinedione derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, 3-(2-chlorophenyl)pyrrolidine-2,5-dione is reacted with chloroacetyl chloride in anhydrous acetone under reflux conditions. The intermediate is then coupled with substituted amines (e.g., benzylamine, morpholine) to form acetamide derivatives. Purification is achieved via column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization from ethanol. Structural confirmation uses -NMR, -NMR, IR spectroscopy, and elemental analysis .
Q. How is the initial pharmacological screening for anticonvulsant activity conducted on these derivatives?
- Methodological Answer : The maximal electroshock (MES) test in rodents is the gold standard. Mice/rats are administered test compounds intraperitoneally (dose range: 30–300 mg/kg), and seizures are induced via electrical stimulation (50 mA, 0.2 sec). Protection against tonic hindlimb extension is recorded. Neurotoxicity is assessed using the rotarod test, where motor coordination is evaluated post-administration. Data are analyzed using Probit analysis to determine ED (effective dose) and TD (toxic dose) values .
Advanced Research Questions
Q. What structural modifications optimize the balance between anticonvulsant efficacy and reduced neurotoxicity in this scaffold?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight that:
- Substituent Position : The 2-chlorophenyl group confers higher activity than 3-chlorophenyl analogs (ED = 32.1 mg/kg vs. 89.4 mg/kg in MES tests).
- Acetamide Side Chain : Morpholine-substituted derivatives show superior efficacy (ED = 18.7 mg/kg) compared to piperidine analogs, likely due to enhanced blood-brain barrier penetration.
- Lipophilicity : Derivatives with logP values between 2.5–3.5 exhibit optimal activity-toxicity ratios. Computational docking studies (e.g., with GABA receptors) guide rational design .
Q. How can contradictions between in vitro binding affinity and in vivo efficacy be resolved for these compounds?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. To address this:
- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation.
- Bioavailability : Use LC-MS/MS to measure plasma and brain concentrations post-administration.
- Metabolite Profiling : Identify active metabolites via HPLC coupled with mass spectrometry. For example, hydroxylated metabolites may retain activity but have shorter half-lives .
Q. What experimental design considerations are critical for SAR studies of pyrrolidinedione analogs?
- Methodological Answer : Key considerations include:
- Systematic Substituent Variation : Test halogen (F, Cl, Br), alkyl, and heterocyclic groups at the phenyl and acetamide positions.
- Stereochemical Control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and evaluate stereoselective activity.
- In Silico Modeling : Perform molecular dynamics simulations (e.g., with AutoDock Vina) to predict binding modes to sodium channels or GABA receptors.
- In Vivo Validation : Cross-validate promising candidates in multiple seizure models (e.g., pentylenetetrazole-induced seizures) .
Data Contradiction Analysis
Q. Why do some this compound derivatives show high in vitro potency but low in vivo efficacy?
- Methodological Answer : Potential reasons include:
- Poor Absorption : Low solubility or permeability (evaluate via Caco-2 cell assays).
- Rapid Metabolism : Phase I/II metabolism reduces bioavailability (assess using hepatic S9 fractions).
- Off-Target Effects : Use RNA sequencing or proteomics to identify unintended interactions. Mitigate via structural optimization guided by metabolic soft spot analysis .
Key Data from Literature
| Parameter | Value (Example Derivative) | Reference |
|---|---|---|
| ED (MES test) | 18.7 mg/kg | |
| TD (rotarod test) | 215.4 mg/kg | |
| Therapeutic Index (TD/ED) | 11.5 | |
| logP (calculated) | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
